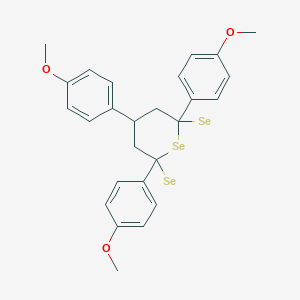

CID 12936258

Description

Based on standard chemical nomenclature and database practices, CID numbers uniquely identify chemical entities, enabling researchers to access physicochemical, toxicological, and pharmacological data . For a comprehensive introduction, primary literature or specialized databases (e.g., PubChem, SciFinder) would be required.

Properties

Molecular Formula |

C26H26O3Se3 |

|---|---|

Molecular Weight |

623.4 g/mol |

InChI |

InChI=1S/C26H26O3Se3/c1-27-22-10-4-18(5-11-22)19-16-25(30,20-6-12-23(28-2)13-7-20)32-26(31,17-19)21-8-14-24(29-3)15-9-21/h4-15,19H,16-17H2,1-3H3 |

InChI Key |

BPBXJKSTEKAFAE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC([Se]C(C2)(C3=CC=C(C=C3)OC)[Se])(C4=CC=C(C=C4)OC)[Se] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 12936258 involves several synthetic routes. One common method includes the reaction of specific starting materials under controlled conditions to yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves the use of large reactors, precise control of reaction parameters, and continuous monitoring to maintain product quality .

Chemical Reactions Analysis

Types of Reactions: CID 12936258 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

CID 12936258 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic effects. Additionally, in industry, this compound is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 12936258 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on CID 12936258 is absent in the provided evidence, a methodological framework for comparing structurally or functionally analogous compounds can be derived from the guidelines in , and 10 . Below is a hypothetical comparison model based on oscillatoxin derivatives (from ) and boronic acid analogs (from ), which illustrate common approaches to comparative analysis.

Table 1: Hypothetical Structural and Functional Comparison

Key Findings from Comparative Analysis (Hypothetical):

Structural Diversity :

- Oscillatoxin D (CID 101283546) is a macrocyclic marine toxin with high molecular weight and hydrophobicity, whereas boronic acid derivatives (e.g., CID 53216313) are smaller, halogenated compounds used in cross-coupling reactions .

- This compound, if structurally similar to oscillatoxin analogs, might share cytotoxic properties but would require experimental validation.

Physicochemical Properties :

- LogP values indicate oscillatoxin D’s membrane permeability, aligning with its biological toxicity. In contrast, boronic acids’ moderate LogP values reflect their balance between solubility and reactivity .

Methodological Considerations

The absence of direct data on this compound in the provided evidence highlights the importance of adhering to rigorous reporting standards, as outlined in , and 8 :

- Compound Characterization: For novel compounds, elemental analysis, NMR, and mass spectrometry are mandatory to confirm identity and purity .

- Data Reproducibility : Detailed synthetic protocols (e.g., reagent ratios, reaction conditions) must be included to enable replication .

- Ethical Referencing: Citations should prioritize recent, high-impact studies while acknowledging foundational work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.